4-Tert-butylbenzene-1,3-diol

描述

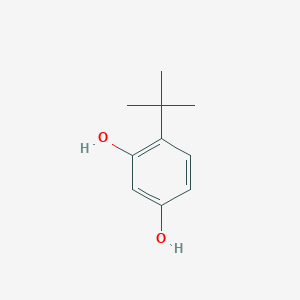

4-Tert-butylbenzene-1,3-diol, also known as 4-tert-butylcatechol, is an organic compound with the molecular formula C10H14O2. It is a derivative of catechol, featuring a tert-butyl group at the 4-position of the benzene ring. This compound is known for its antioxidative properties and is used in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

4-Tert-butylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the alkylation of catechol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced at the 4-position of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of tert-butyl chloride and catechol in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for efficient production on a larger scale .

化学反应分析

Types of Reactions

4-Tert-butylbenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated derivatives of this compound

科学研究应用

4-Tert-butylbenzene-1,3-diol has a wide range of applications in scientific research:

Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidative properties.

Industry: It is used as a stabilizer in the production of various chemicals and materials.

作用机制

The antioxidative properties of 4-tert-butylbenzene-1,3-diol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound interacts with reactive oxygen species (ROS) and other free radicals, preventing them from causing cellular damage. The molecular targets include enzymes and proteins involved in oxidative stress pathways .

相似化合物的比较

Similar Compounds

Catechol: The parent compound of 4-tert-butylbenzene-1,3-diol, lacking the tert-butyl group.

Hydroquinone: Another dihydroxybenzene derivative with antioxidative properties.

4-tert-Butylphenol: Similar structure but with only one hydroxyl group.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which enhances its stability and antioxidative properties compared to catechol and hydroquinone. This makes it particularly useful in applications requiring long-term stability and resistance to oxidative degradation .

生物活性

4-Tert-butylbenzene-1,3-diol (TBC) is an organic compound known for its applications as a stabilizer and polymerization inhibitor in various industrial processes. Its biological activity has garnered attention due to its potential toxicological effects and interactions within biological systems. This article reviews the biological activity of TBC, focusing on its toxicity, metabolic pathways, and potential therapeutic applications.

- Chemical Formula : C10H14O2

- CAS Number : 98-29-3

- Molecular Weight : 166.22 g/mol

Acute Toxicity

Acute toxicity studies have demonstrated that TBC exhibits varying degrees of toxicity based on the route of exposure. In dermal exposure studies on rats, the LD50 was determined to be approximately 1331 mg/kg body weight, with significant clinical signs observed at higher doses . Inhalation studies indicate low acute toxicity; however, detailed LC50 values are lacking.

Chronic Toxicity

Chronic exposure studies have revealed that TBC can induce hyperkeratosis and hyperplasia in the forestomach epithelium of rodents. A no observed adverse effect level (NOAEL) of 781 ppm was established in a long-term dietary study . Additionally, TBC was not found to be mutagenic in several micronucleus tests conducted on rats and mice .

TBC undergoes metabolic transformation primarily through oxidative pathways, leading to the formation of various metabolites that are subsequently conjugated with glucuronic acid for excretion. The metabolism involves oxidative changes at the side-chain, which can influence its biological activity and toxicity profile .

Antioxidant Properties

Research indicates that TBC may possess antioxidant properties. In vitro studies have shown that TBC can induce reactive oxygen species (ROS) formation in macrophages at high concentrations (400 μM), suggesting a potential role in modulating oxidative stress responses .

Case Study 1: Dermal Exposure in Rats

In a dermal toxicity assessment, groups of rats were exposed to varying concentrations of TBC. The study reported significant mortality at high doses (2000 mg/kg), with symptoms including lethargy and severe cutaneous reactions. The findings underscore the need for careful handling and risk assessment in industrial applications .

Case Study 2: Long-term Dietary Exposure

A chronic study involving dietary administration of TBC to B6C3F1 mice indicated no mortality across treatment groups but noted significant histopathological changes in the forestomach epithelium. These results highlight the compound's potential for inducing long-term biological effects even at sub-lethal doses .

Summary of Biological Activity

| Activity | Findings |

|---|---|

| Acute Toxicity | LD50 ~ 1331 mg/kg; clinical signs at high doses |

| Chronic Toxicity | NOAEL established at 781 ppm; hyperplasia observed |

| Metabolism | Oxidative pathways leading to glucuronide conjugates |

| Antioxidant Properties | Induces ROS formation at high concentrations |

| Estrogenic Activity | Potential hormonal interactions; further research needed |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Tert-butylbenzene-1,3-diol to improve yield and purity?

- Methodological Answer : Synthesis optimization requires multi-step protocols, including alkylation of resorcinol derivatives with tert-butyl groups under controlled conditions. For example, tert-butyl electrophiles (e.g., tert-butyl chloride) can be reacted with benzene-1,3-diol in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Purity can be enhanced via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures). Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediates and byproducts.

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential:

- ¹H NMR : Distinct signals for aromatic protons (δ 6.3–7.0 ppm, meta coupling) and tert-butyl protons (δ 1.3 ppm, singlet).

- ¹³C NMR : Tert-butyl carbons appear at ~30 ppm (CH₃) and ~35 ppm (quaternary C), with aromatic carbons between 100–160 ppm.

Discrepancies between experimental and predicted chemical shifts (e.g., using the CSEARCH protocol) may indicate structural misassignments, necessitating revision . IR spectroscopy can confirm hydroxyl stretches (broad peaks ~3200–3500 cm⁻¹) and aromatic C=C bonds (~1500 cm⁻¹).

Q. How does the tert-butyl substituent influence the solubility and stability of this compound?

- Methodological Answer : The bulky tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving stability against oxidation. Solubility can be quantified via shake-flask methods in solvents like ethanol, DMSO, or hexane. Stability studies under varying pH and temperature (e.g., accelerated degradation at 40°C/75% RH) should track decomposition products via LC-MS .

Advanced Research Questions

Q. What kinetic mechanisms govern the oxidation of this compound in aqueous solutions?

- Methodological Answer : Reaction kinetics can be studied using potassium permanganate (KMnO₄) as an oxidizer, monitoring absorbance at λmax ~525 nm. First-order dependence on both [KMnO₄] and [diol] is typical, with activation parameters (ΔH‡, ΔS‡) calculated via Arrhenius and Eyring plots. Negative entropy of activation (ΔS‡ ≈ -0.22 kJ/mol) suggests an associative transition state, as seen in analogous diol oxidations . Stoichiometric analysis (e.g., iodometric titration) confirms 1:1 molar consumption.

Q. How can computational models predict the antioxidant activity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can determine bond dissociation enthalpies (BDEs) for O-H groups, with lower BDEs indicating higher radical scavenging potential. Molecular docking studies simulate interactions with reactive oxygen species (ROS) like hydroxyl radicals. Experimental validation via DPPH/ABTS assays quantifies IC₅₀ values, correlating computational and empirical data .

Q. What contradictions exist in reported toxicological data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in cytotoxicity studies may arise from impurity profiles (e.g., residual tert-butyl halides) or assay conditions (e.g., cell line variability). Robust study designs should include:

属性

IUPAC Name |

4-tert-butylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKODUYVZRLSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176550 | |

| Record name | Resorcinol, 4-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2206-50-0 | |

| Record name | Resorcinol, 4-tert-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol, 4-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。